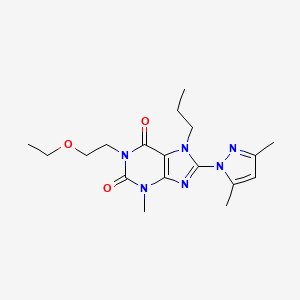![molecular formula C26H25N5O3 B2609450 8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896297-43-1](/img/no-structure.png)
8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It might also include information about the class of compounds it belongs to and its role or use .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the raw materials used, the type of chemical reactions involved, the conditions under which the reactions occur, and the yield of the compound .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include understanding the reactants and products, the mechanism of the reaction, the conditions under which the reaction occurs, and the rate of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and spectral properties. These properties can help in identifying the compound and understanding its behavior under different conditions .Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the synthesis of the imidazo[2,1-f]purine ring system followed by the introduction of the ethoxyphenyl, methyl, and phenyl groups at specific positions on the ring system.", "Starting Materials": [ "2-amino-6-chloropurine", "ethyl 4-bromobenzoate", "2-methylallyl bromide", "benzaldehyde", "methylamine", "ethylamine", "sodium hydride", "potassium carbonate", "acetic anhydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "water", "ethanol", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 8-chloro-1-methyl-3-(2-methylallyl)imidazo[2,1-f]purine", "React 2-amino-6-chloropurine with 2-methylallyl bromide in the presence of potassium carbonate and DMF to obtain 8-chloro-1-methyl-3-(2-methylallyl)imidazo[2,1-f]purine.", "Step 2: Synthesis of ethyl 8-chloro-1-methyl-3-(2-methylallyl)imidazo[2,1-f]purine-4-carboxylate", "React 8-chloro-1-methyl-3-(2-methylallyl)imidazo[2,1-f]purine with ethyl 4-bromobenzoate in the presence of potassium carbonate and DMF to obtain ethyl 8-chloro-1-methyl-3-(2-methylallyl)imidazo[2,1-f]purine-4-carboxylate.", "Step 3: Synthesis of 8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)imidazo[2,1-f]purine-4-carboxylic acid", "React ethyl 8-chloro-1-methyl-3-(2-methylallyl)imidazo[2,1-f]purine-4-carboxylate with sodium ethoxide and ethanol to obtain 8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)imidazo[2,1-f]purine-4-carboxylic acid.", "Step 4: Synthesis of 8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenylimidazo[2,1-f]purine-4-carboxylic acid", "React 8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)imidazo[2,1-f]purine-4-carboxylic acid with benzaldehyde and methylamine in the presence of acetic acid to obtain 8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenylimidazo[2,1-f]purine-4-carboxylic acid.", "Step 5: Synthesis of 8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenylimidazo[2,1-f]purine-2,4(3H,8H)-dione", "React 8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenylimidazo[2,1-f]purine-4-carboxylic acid with acetic anhydride and sodium acetate in the presence of hydrochloric acid to obtain 8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenylimidazo[2,1-f]purine-2,4(3H,8H)-dione." ] } | |
Numéro CAS |
896297-43-1 |
Formule moléculaire |
C26H25N5O3 |
Poids moléculaire |
455.518 |
Nom IUPAC |
6-(4-ethoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H25N5O3/c1-5-34-20-13-11-19(12-14-20)31-21(18-9-7-6-8-10-18)16-29-22-23(27-25(29)31)28(4)26(33)30(24(22)32)15-17(2)3/h6-14,16H,2,5,15H2,1,3-4H3 |
Clé InChI |
ZXIZOVPEQOJCMB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C)C5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2609368.png)


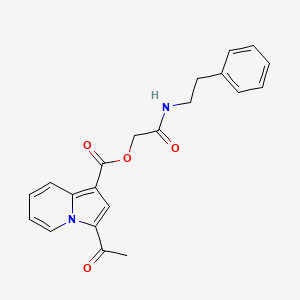
![1-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2609378.png)

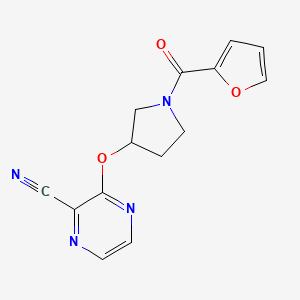
![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2609382.png)

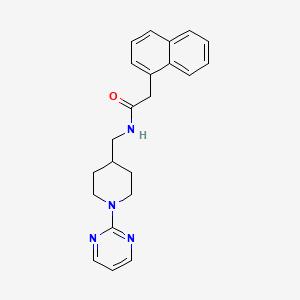
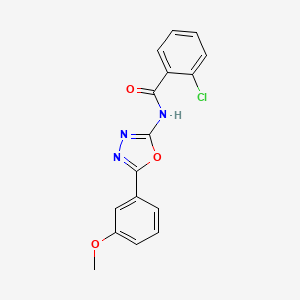
![2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide](/img/structure/B2609386.png)
